METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoyl group, a piperazine ring, and a methyl ester.
Preparation Methods
The synthesis of METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic compound, followed by reduction to form an amine.
Acylation: The amine is then acylated using 3-chloro-4-methylbenzoyl chloride to form the benzoyl amide.
Esterification: The final step involves esterification with methanol to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The piperazine ring and benzoyl group play crucial roles in its binding affinity and selectivity .
Comparison with Similar Compounds
METHYL 3-(3-CHLORO-4-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can be compared with similar compounds such as:
Methyl 4-Chloro-3-methylbenzoate: This compound lacks the piperazine ring and has different chemical reactivity and applications.
Methyl 3-amino-4-methylbenzoate: This compound has an amino group instead of the benzoyl amide, leading to different biological activities and synthetic uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H26ClN3O3 |
---|---|
Molecular Weight |
415.9g/mol |
IUPAC Name |
methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-4-25-9-11-26(12-10-25)20-8-7-17(22(28)29-3)14-19(20)24-21(27)16-6-5-15(2)18(23)13-16/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,27) |
InChI Key |
PTVAZSWXZJPZEY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.